Home > Products > Building Blocks P3283 > (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine - 171338-27-5

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

Catalog Number: EVT-341592
CAS Number: 171338-27-5
Molecular Formula: C20H18F7NO2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine” is a chemical compound with the molecular formula C20H18F7NO2 . It has a molecular weight of 437.351 Da . The compound has three defined stereocentres .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1 .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 387.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol . The flash point is 188.4±27.9 °C . The index of refraction is 1.505 . The molar refractivity is 94.4±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

    Relevance: This compound is structurally very similar to (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. Aprepitant shares the same core structure with the (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, which includes the morpholine ring, the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at the 2-position of the morpholine ring, and the 4-fluorophenyl group at the 3-position of the morpholine ring. The primary structural difference lies in the presence of a 1,2-dihydro-3H-1,2,4-triazol-3-one moiety linked to the morpholine nitrogen in aprepitant, which is absent in the (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. This structural similarity strongly suggests that (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine serves as a key intermediate in the synthesis of aprepitant. [, , , , , , , , , , ].

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid (Fosaprepitant)

    Compound Description: Fosaprepitant is the phosphate prodrug of aprepitant. It is also used to prevent CINV and is available in an intravenous formulation. [, ].

    Relevance: Similar to aprepitant, fosaprepitant shares the same core structure with (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, including the morpholine ring, the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at the 2-position, and the 4-fluorophenyl group at the 3-position. The key difference lies in the presence of a phosphonic acid group attached to the 1,2-dihydro-3H-1,2,4-triazol-3-one moiety in fosaprepitant, which is absent in (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. This close structural resemblance further supports the notion that (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine is a crucial precursor in the synthetic pathway of fosaprepitant. [, ].

2-(4-Methoxybenzylamino)ethanol

    Compound Description: 2-(4-Methoxybenzylamino)ethanol is an intermediate compound in the synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. It is prepared from 4-methoxybenzaldehyde through a reductive amination reaction with 2-aminoethanol. [].

    Relevance: 2-(4-Methoxybenzylamino)ethanol is a precursor to the morpholine ring system found in (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. [].

2-Hydroxy-4-(4-methoxybenzyl)morpholin-3-one

    Compound Description: 2-Hydroxy-4-(4-methoxybenzyl)morpholin-3-one is another intermediate compound in the synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. It is synthesized from 2-(4-methoxybenzylamino)ethanol via an annulation reaction with glyoxylic acid. [].

    Relevance: 2-Hydroxy-4-(4-methoxybenzyl)morpholin-3-one represents a more advanced intermediate in the synthetic route towards (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, possessing the fully formed morpholine ring system. [].

(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethanol

    Compound Description: (R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethanol serves as a crucial chiral building block in the synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. [].

    Relevance: This compound is directly incorporated into the final structure of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, specifically forming the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent attached to the 2-position of the morpholine ring. [].

4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine

    Compound Description: This compound is a potent and selective NK1 receptor antagonist. []

    Relevance: This compound exhibits a striking structural resemblance to (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, sharing the same core structure with a morpholine ring, the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at the 2-position, and the 4-fluorophenyl group at the 3-position. The key difference lies in the substitution on the morpholine nitrogen. This structural similarity suggests a potential relationship in their pharmacological activities or synthetic pathways. [, ]

(2R,2-α-R,3a)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine

    Compound Description: This compound serves as an intermediate in the synthesis of pharmaceutically active compounds. [, ]

    Relevance: This compound exhibits significant structural similarities to (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, particularly in the shared presence of the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy and 4-fluorophenyl substituents. The key structural difference is the presence of a 1,4-oxazine ring in this compound, replacing the morpholine ring found in (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. This close structural relationship suggests that these compounds may share similar synthetic pathways or even exhibit overlapping pharmacological profiles. [, ].

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-5(-oxo-1H,4H-1,2,4-triazolo)methylmorpholine

    Compound Description: This compound is a tachykinin receptor antagonist and is investigated for its potential in treating central nervous system disorders, inflammatory diseases, pain, migraine, asthma, and emesis. [, , , ]

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine hydrochloride

    Compound Description: This compound is a tachykinin receptor antagonist. []

    Relevance: This compound shares a remarkable structural similarity with (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, possessing the same core structure that includes the morpholine ring, the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at the 2-position, and the 4-fluorophenyl group at the 3-position. The primary structural difference lies in the substitution on the morpholine ring, where this compound features a (dimethylamino)methyl-1,2,3-triazol-4-yl)methyl group instead of the substituents found in (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. This close structural resemblance suggests a potential relationship in their pharmacological activities and synthetic pathways. []

Source and Classification

This compound belongs to the class of morpholine derivatives, which are known for their diverse pharmacological properties. Morpholines are cyclic amines that serve as key structural components in various drugs due to their ability to interact with biological targets effectively. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound a subject of interest in drug design and development.

Synthesis Analysis

The synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available morpholine derivatives and substituted phenols.
  2. Reactions Involved:
    • Alkylation: The morpholine ring is alkylated using a suitable alkyl halide that contains the trifluoromethyl-substituted aromatic group.
    • Ether Formation: An ether bond is formed through nucleophilic substitution, where the morpholine reacts with an alkoxy group derived from the substituted phenol.
    • Chiral Resolution: Given the stereogenic centers present in the compound, chiral resolution methods such as chiral chromatography or enzymatic resolution may be employed to obtain the desired enantiomeric form.
  3. Technical Parameters: Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Typical solvents include dimethylformamide or tetrahydrofuran, and reactions may be conducted under reflux conditions.
Molecular Structure Analysis

The molecular structure of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can be described as follows:

  • Molecular Formula: C19_{19}H18_{18}F5_{5}N\O
  • Molecular Weight: Approximately 385.35 g/mol
  • Structural Features:
    • The morpholine ring contributes to the basic nitrogen functionality.
    • The presence of two aromatic rings (one with trifluoromethyl substituents and another with a fluorine substituent) enhances the compound's electronic properties.
    • Stereochemistry is defined by the (2R,3S) configuration, indicating specific spatial arrangements that are crucial for biological interactions.

Structural Elucidation Techniques

To confirm the molecular structure, techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and X-ray Crystallography can be employed. NMR provides information on hydrogen and carbon environments while MS confirms molecular weight and fragmentation patterns.

Chemical Reactions Analysis

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can participate in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine can act as a nucleophile in reactions with electrophiles.
  • Acid-Base Reactions: Due to the basic nature of the morpholine nitrogen, it can engage in protonation-deprotonation equilibria.
  • Reduction Reactions: Potentially reducible functional groups within the compound may allow for further derivatives to be synthesized.
Mechanism of Action

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets such as receptors or enzymes.

  • Receptor Binding: The structural features enable it to fit into active sites of proteins or enzymes effectively.
  • Inhibition or Activation: Depending on its target, it may act as an inhibitor or modulator of enzymatic activity. The trifluoromethyl groups enhance binding affinity through increased hydrophobic interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to hydrophobic aromatic groups.

Chemical Properties

Applications

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its unique pharmacological properties.
  • Chemical Biology Research: Used in studies exploring receptor-ligand interactions or enzyme kinetics.
  • Material Science: Potential applications in creating advanced materials due to its unique structural features.

This comprehensive overview underscores the significance of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine within chemical research and its promising applications in various scientific fields.

Introduction to the Morpholine Derivative Class

Structural and Functional Significance of Morpholine-Based Compounds in Medicinal Chemistry

Morpholine derivatives represent a critically important class of heterocyclic compounds in pharmaceutical design, characterized by a six-membered ring containing both oxygen and nitrogen atoms. This core structure provides exceptional versatility in drug discovery due to its balanced physicochemical properties and capacity for diverse molecular interactions. The specific compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine exemplifies advanced morpholine engineering, featuring three defined chiral centers that dictate its pharmacological profile. The morpholine oxygen facilitates hydrogen bond acceptance, while the nitrogen atom enables salt formation – a property exploited in pharmaceutical salts like its hydrochloride (CAS: 171482-05-6) [3] [4] and 4-methylbenzenesulfonate (tosylate; CAS: 200000-59-5) [2] [6] forms. These modifications significantly influence crystallization behavior, solubility, and bioavailability profiles of drug candidates.

Table 1: Structural Features of Key Morpholine Derivatives

Compound FeatureRole in Drug DesignExample in Target Compound
Morpholine CoreProvides metabolic stability and conformational rigidityCentral morpholine ring with defined (2R,3S) configuration
Chiral CentersEnables stereoselective target interactionsThree specified stereocenters: (2R), (3S), and (R)-ethoxy carbon
Aryl SubstituentsFacilitates target binding via van der Waals and π-π interactions4-Fluorophenyl at C3; 3,5-Bis(trifluoromethyl)phenyl at ethoxy moiety
Salt-forming GroupsModifies physicochemical properties for drug developmentHydrochloride and tosylate salts developed for pharmaceutical processing

The strategic incorporation of substituents at the C2 and C3 positions of the morpholine ring creates three-dimensional complexity essential for high-affinity binding to biological targets. The (2R,3S) absolute configuration at the morpholine ring, coupled with the (R) configuration at the benzylic ethoxy carbon, creates a specific spatial arrangement that optimizes interactions with asymmetric binding pockets in protein targets [4] [5]. This stereochemical precision differentiates pharmacological activity between enantiomers and diastereomers, where even single stereochemical alterations can dramatically reduce desired activity.

Role of Fluorinated and Trifluoromethyl Groups in Bioactive Molecule Design

Fluorine incorporation represents one of the most powerful strategies in modern medicinal chemistry, with the target compound showcasing dual fluorination approaches. The 4-fluorophenyl group at the C3 position serves as a phenyl bioisostere, maintaining similar steric requirements while introducing enhanced electron-withdrawing character. This modification influences aromatic ring electron density, potentially enhancing binding affinity through dipole interactions and improved pharmacokinetic properties. More significantly, the 3,5-bis(trifluoromethyl)phenyl moiety attached to the ethoxy group provides substantial steric bulk combined with extreme lipophilicity. The trifluoromethyl groups create a distinctive hydrophobic "bubble" with strong electron-withdrawing properties, contributing to enhanced membrane permeability and metabolic stability [5] [8].

Table 2: Physicochemical Impact of Fluorinated Groups

Molecular FeaturePhysicochemical ContributionBiological Consequence
4-FluorophenylModerate lipophilicity increase (log P +0.14)Improved membrane transit without excessive hydrophobicity
3,5-Bis(trifluoromethyl)phenylSubstantial lipophilicity enhancement (log P +0.82 per CF₃)Enhanced passive diffusion and CNS penetration potential
Combined Fluorine AtomsIncreased metabolic stability (oxidative, hydrolytic)Extended plasma half-life and reduced clearance
Fluorine-induced dipolesStrengthened protein-ligand binding interactionsImproved target affinity and selectivity

The synergistic effect of multiple fluorine atoms creates molecules with exceptional biological persistence. The trifluoromethyl groups resist oxidative metabolism more effectively than methyl groups, while the carbon-fluorine bonds provide hydrolytic stability against esterases and other metabolic enzymes. This fluorine architecture significantly enhances bioavailability parameters, as evidenced by the compound's application in high-value pharmaceuticals [5] [7]. The electron-withdrawing nature of the trifluoromethyl groups also influences the electron density of the adjacent ethoxy linkage, potentially affecting its conformational stability and hydrogen-bonding capacity.

Key Applications of Chiral Morpholine Derivatives in Drug Discovery

Chiral morpholine derivatives serve as privileged scaffolds in central nervous system and antiemetic therapeutics, with the subject compound playing an indispensable role as an advanced intermediate for Aprepitant (brand name Emend®) and its prodrug Fosaprepitant. Aprepitant functions as a potent and selective neurokinin-1 (NK1) receptor antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [5] [7]. The stereospecific morpholine core is essential for effective NK1 receptor binding, with the (2R,3S) configuration enabling optimal interaction with the receptor's chiral binding pocket.

The synthesis pathway to Aprepitant employs this morpholine derivative as a critical stereochemical building block. The chiral environment established by the three defined stereocenters directs subsequent reactions to produce the desired single-isomer final drug substance. Current Good Manufacturing Practice (cGMP) production of this intermediate requires stringent stereochemical control, typically achieved through:

  • Asymmetric synthesis using chiral catalysts or auxiliaries
  • Chiral resolution of racemates through diastereomeric salt formation
  • Enzymatic transformations with stereoselective enzymes
  • Chromatographic separation using chiral stationary phases [3] [4] [5]

Table 3: Drug Development Applications of the Morpholine Derivative

Application ContextRole of Morpholine DerivativeOutcome in Final Drug
Aprepitant SynthesisAdvanced chiral intermediateEstablishes 3 of 4 stereocenters in final NK1 antagonist
Fosaprepitant ProductionPrecursor to water-soluble prodrugEnables intravenous formulation of active principle
Next-generation NK1 AntagonistsTemplate for structural optimizationBasis for improved CNS penetrants with longer half-lives
Radiolabeled TracersBackbone for positron emission tomography ligandsCreation of [¹⁸F]-labeled diagnostic agents for receptor mapping

Beyond its immediate application in antiemetic drugs, this morpholine scaffold demonstrates versatility in other therapeutic areas. Its structural features are being explored for developing novel substance P antagonists with potential applications in depression, migraine, and inflammatory pain [7]. The electron-deficient trifluoromethyl-rich region enhances blood-brain barrier penetration, making this compound class particularly valuable for central nervous system targets. The synthetic accessibility of derivatives through modification of the morpholine nitrogen or aromatic substituents enables rapid exploration of structure-activity relationships in drug discovery programs [4] [8]. Current research focuses on leveraging this chiral morpholine architecture for targeted protein degradation molecules and bifunctional pharmaceuticals, exploiting its three-dimensional complexity for novel therapeutic modalities.

Properties

CAS Number

171338-27-5

Product Name

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

IUPAC Name

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

Molecular Formula

C20H18F7NO2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m1/s1

InChI Key

AFBDSAJOMZYQAI-CNOZUTPLSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F

Synonyms

(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine;

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.